1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate
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Description
“1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate” is a chemical compound . It is related to the class of compounds known as pyrazoles, which are known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to the compound , often involves reactions with hydrazines . For example, one study reported the synthesis of hydrazine-coupled pyrazoles, which were then evaluated for antileishmanial and antimalarial activities .Chemical Reactions Analysis
While specific chemical reactions involving “1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate” are not detailed in the sources, pyrazole derivatives are known to participate in various chemical reactions . For instance, they can undergo [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 190.2 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the sources.Future Directions
Given the pharmacological potential of pyrazole derivatives , future research could focus on exploring the therapeutic applications of “1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate” and similar compounds. Additionally, more studies could be conducted to fully understand their synthesis, chemical reactions, and mechanisms of action.
properties
IUPAC Name |
1-hydroxy-3-methyl-2-oxido-5-phenylpyrazol-2-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-8-7-10(12(14)11(8)13)9-5-3-2-4-6-9/h2-7,14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNNWFXGYQZILC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](N(C(=C1)C2=CC=CC=C2)O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380512 |
Source
|
Record name | 3-Methyl-2-oxo-5-phenyl-1H-2lambda~5~-pyrazol-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate | |
CAS RN |
136229-96-4 |
Source
|
Record name | 3-Methyl-2-oxo-5-phenyl-1H-2lambda~5~-pyrazol-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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